N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a small molecule that acts as a state-dependent blocker of voltage-gated calcium channels (Cav2). [] It is particularly known for its preferential inhibition of Cav2.2 (N-type calcium channels), which play a crucial role in nociceptive transmission pathways. [] This selectivity, combined with its state-dependent mechanism of action, has made it a subject of interest for pain research, especially in comparison to ziconotide, a peptide inhibitor of Cav2.2 with a narrower therapeutic window. []
While the provided papers do not explicitly detail the synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide, several papers describe the synthesis of related triazole-containing compounds. These methodologies could potentially be adapted for the synthesis of the compound . For instance, the synthesis of various 4,5-dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-1,2,4-triazol-5-(1H)-ones, which share structural similarities with the target compound, is described involving condensation, 1,3-dipolar cycloaddition, and oxidation reactions. [] Another paper outlines the synthesis of diethyl (R)-1-(5-( Phenyl/4-methyl/4-methoxy/4-nitro/4-chloro/4-bromo/4-flouro benzyl sulfonyl)-4-(morpholino methyl)-4H-1,2,4-triazol-3-yl)methyl)-5-oxo-3-(trifluoro methyl)-4,5-dihydro-1H-pyrazol-4- yl)(4-(trifluoromethyl)phenylamino) methyl phosphonate derivatives, which involve the use of various heterocyclic substituents and reactions with pyrazolones. [] Further research and experimentation would be required to adapt these methodologies and confirm the specific synthetic route for N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide.
The molecular structure of N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is characterized by a core 1,2,4-triazole ring substituted with a trifluoromethyl group at the 3-position, a methyl group at the 4-position, and an acetamide group at the 1-position. The acetamide nitrogen is further linked to a 3-chloro-4-fluorophenyl group. These specific substituents contribute to its unique pharmacological properties and selectivity for Cav2 channels. []
N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide acts as a state-dependent blocker of Cav2 channels. [] State-dependent inhibitors exhibit greater potency when the channel is in the open or inactivated state compared to the resting state. [] This property is believed to contribute to a potentially improved therapeutic window compared to state-independent inhibitors like ziconotide. []
N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide has demonstrated promising applications in scientific research related to pain management. []
In preclinical models, it has shown efficacy in reversing inflammatory-induced hyperalgesia and nerve injury-induced allodynia, highlighting its potential as a novel analgesic. [] Its state-dependent inhibition of Cav2 channels, particularly Cav2.2, is believed to contribute to its analgesic effects, as these channels are heavily involved in pain signaling pathways. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4